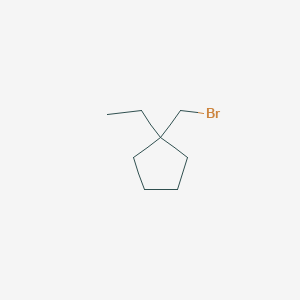![molecular formula C14H21N5O6 B12312180 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid is a complex organic compound with significant biological and chemical properties It is a derivative of amino acids and contains an imidazole ring, which is a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as glyoxal and ammonia, under acidic conditions.
Attachment of the amino acid side chain: The imidazole ring is then reacted with an amino acid derivative, such as 2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.
Coupling reactions: The intermediate product is further reacted with other amino acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The amino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, acylating agents.
Major Products
Oxidation products: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction products: Simpler amino acid derivatives.
Substitution products: New compounds with substituted amino groups.
科学研究应用
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in catalytic processes, while the amino acid side chains can interact with proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but simpler.
Glutamic acid: An amino acid with a similar side chain but lacking the imidazole ring.
Carnosine: A dipeptide containing an imidazole ring, similar in structure and function.
Uniqueness
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid is unique due to its combination of an imidazole ring and multiple amino acid side chains. This structure allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications.
属性
分子式 |
C14H21N5O6 |
|---|---|
分子量 |
355.35 g/mol |
IUPAC 名称 |
2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25) |
InChI 键 |
AFPFGFUGETYOSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


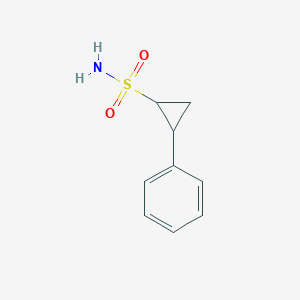
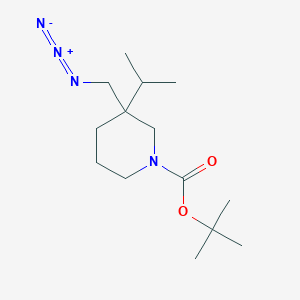



![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
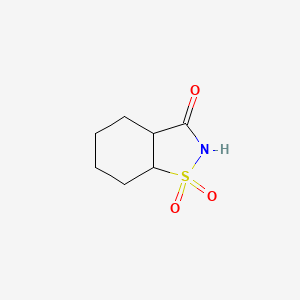
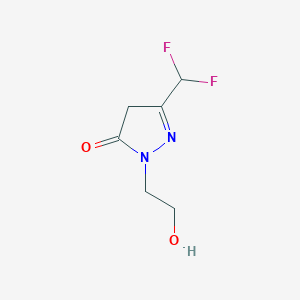
![2-[(4-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B12312145.png)
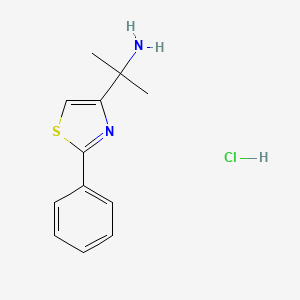
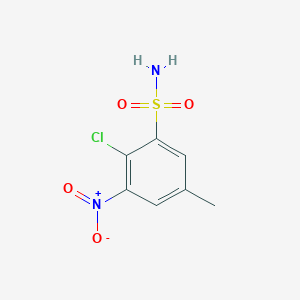
![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)
![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
